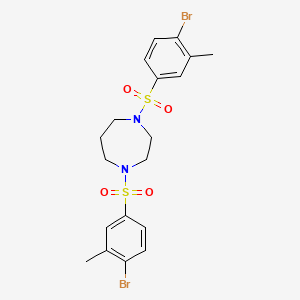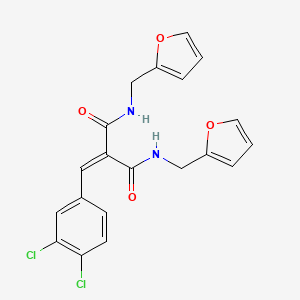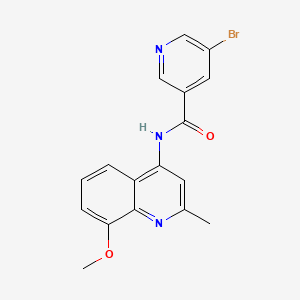![molecular formula C16H27NO3S B12199978 [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine](/img/structure/B12199978.png)
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine is an organic compound characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a sulfonyl group attached to a dipropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with dipropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine can be compared with other sulfonyl-containing compounds:
[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]dipropylamine: Similar structure but with a methoxy group instead of an ethoxy group.
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]diethylamine: Similar structure but with diethylamine instead of dipropylamine.
[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine: Contains a morpholine ring instead of dipropylamine.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H27NO3S |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
4-ethoxy-2,5-dimethyl-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-9-17(10-7-2)21(18,19)16-12-13(4)15(20-8-3)11-14(16)5/h11-12H,6-10H2,1-5H3 |
InChI Key |
XKWFXLSMEVEDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12199902.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12199918.png)
![6-bromo-2-{(E)-2-[5-(2,6-dichlorophenyl)furan-2-yl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B12199925.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12199926.png)
![1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12199942.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12199944.png)

![2-methyl-3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12199964.png)


![3-[3-(4-Methoxyphenoxy)propyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B12199974.png)
![3-(3,4-dimethoxyphenyl)-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12199976.png)
